molecular formula H8N3O13Sc B231553 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- CAS No. 16987-28-3

1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-

Cat. No. B231553
CAS RN: 16987-28-3
M. Wt: 273.4 g/mol
InChI Key: DBJDUPSNGKBPPH-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a heterocyclic compound that has gained significant attention in the field of pharmaceutical research. It is a potent drug candidate that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been reported to inhibit the expression of various oncogenes and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells. Moreover, it has been reported to modulate various neurotransmitter systems and improve cognitive function.
Biochemical and Physiological Effects:
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, it has been shown to reduce the production of reactive oxygen species and prevent oxidative damage to cells. Moreover, it has been reported to improve mitochondrial function and enhance cellular energy production.

Advantages and Limitations for Lab Experiments

1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several advantages as a drug candidate for lab experiments. It has shown potent anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various research applications. Additionally, it has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its use in some labs. Furthermore, its stability and solubility properties can pose challenges in formulation and delivery.

Future Directions

1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several potential future directions for research. One area of interest is the development of novel formulations and delivery systems to improve its solubility and stability properties. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, its potential use in combination therapy with other drugs for the treatment of various diseases needs to be explored. Furthermore, its potential use in preclinical and clinical studies for the treatment of various diseases needs to be investigated.

Synthesis Methods

The synthesis of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction of p-(diethylamino)benzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain the desired compound. Other methods, such as the use of Grignard reagents and palladium-catalyzed reactions, have also been reported in the literature.

Scientific Research Applications

1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties and has shown efficacy against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, it has shown neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

CAS RN

16987-28-3

Molecular Formula

H8N3O13Sc

Molecular Weight

273.4 g/mol

IUPAC Name

4-[(Z)-azepan-1-yliminomethyl]-N,N-diethylaniline

InChI

InChI=1S/C17H27N3/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-20-13-7-5-6-8-14-20/h9-12,15H,3-8,13-14H2,1-2H3/b18-15-

InChI Key

DBJDUPSNGKBPPH-SDXDJHTJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\N2CCCCCC2

SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2

synonyms

1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine

Origin of Product

United States

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